

Enalapril vs. Lisinopril: A Comparative Analysis of Endothelial Function Modulation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors **enalapril** and lisinopril, with a specific focus on their effects on endothelial function. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of the nuanced differences between these two widely prescribed medications.

Executive Summary

Both **enalapril** and lisinopril are effective antihypertensive agents that exert their primary effects through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs demonstrate efficacy in blood pressure reduction, recent evidence suggests differing impacts on endothelial function. A 2023 prospective study by Nagy et al. found that while both **enalapril** and lisinopril effectively lowered blood pressure in newly diagnosed hypertensive patients, only **enalapril** significantly improved endothelial function as measured by flow-mediated dilation (FMD).[1] This guide will delve into the experimental data and methodologies from this and other relevant studies to provide a comprehensive comparison.

Data Presentation: Enalapril vs. Lisinopril on Vascular Parameters



The following tables summarize the quantitative data from a comparative study by Nagy et al. (2023), which investigated the effects of **enalapril** and lisinopril on various vascular parameters in hypertensive patients.

Table 1: Effects on Flow-Mediated Dilation (FMD) and Intima-Media Thickness (IMT)

Parameter	Enalapril (n=17)	Lisinopril (n=16)
FMD (%)		
Before Treatment	6.7 ± 0.6	7.5 ± 0.7
After Treatment	8.8 ± 0.8*	7.7 ± 0.6
IMT (mm)		
Before Treatment	0.55 ± 0.02	0.56 ± 0.03
After Treatment	0.55 ± 0.02	0.56 ± 0.02

^{*}p < 0.05 compared to before treatment. Data are presented as mean \pm SEM.[1]

Table 2: Effects on Augmentation Index (Aix) and Pulse Wave Velocity (PWV)

Parameter	Enalapril (n=17)	Lisinopril (n=16)
Aix (%)		
Before Treatment	25.8 ± 3.4	29.1 ± 3.2
After Treatment	22.1 ± 3.9	27.5 ± 3.4
PWV (m/s)		
Before Treatment	8.3 ± 0.4	8.9 ± 0.5
After Treatment	7.9 ± 0.4	8.5 ± 0.5

Data are presented as mean ± SEM.[1]

Table 3: Effects on Blood Pressure



Parameter	Enalapril	Lisinopril
Aortic Systolic BP (mmHg)		
Before Treatment	139 ± 4	143 ± 4
After Treatment	128 ± 4	134 ± 4
Aortic Diastolic BP (mmHg)		
Before Treatment	91 ± 3	94 ± 3
After Treatment	83 ± 3	87 ± 3
Peripheral Systolic BP (mmHg)		
Before Treatment	149 ± 4	153 ± 4
After Treatment	137 ± 4	142 ± 4
Peripheral Diastolic BP (mmHg)		
Before Treatment	94 ± 3	97 ± 3
After Treatment	86 ± 3	89 ± 3

^{*}p < 0.05 compared to before treatment. Data are presented as mean \pm SEM.[1]

Comparative Effects on Endothelial Dysfunction Markers

While direct comparative studies are limited, individual studies provide insights into the effects of **enalapril** and lisinopril on key markers of endothelial dysfunction.

Nitric Oxide (NO) Bioavailability:

Enalapril: Studies have shown that enalapril treatment can increase nitric oxide production.
 One study in patients with essential hypertension demonstrated a significant increase in serum reactive nitrite intermediates (a marker of NO production) after treatment with enalapril (from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL).[2][3] Another study found



that **enalapril** significantly increased the NO release rate from the lungs in normotensive subjects.[4][5]

• Lisinopril: Research suggests that lisinopril also enhances the effects of nitric oxide. One study indicated that chronic treatment with lisinopril in spontaneously hypertensive rats, while reducing the relative contribution of NO alone, enhanced the combined effect of nitric oxide and potassium channels, leading to greater endothelium-dependent relaxation.[6]

Endothelin-1 (ET-1), Adhesion Molecules, and Inflammatory Markers:

- Enalapril: Enalapril has been shown to attenuate endothelin-1-induced hypertension.[7] It has also been demonstrated to prevent the angiotensin II-induced up-regulation of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 in mice.[8] Furthermore, some ACE inhibitors have been shown to reduce levels of C-reactive protein (CRP).[9]
- Lisinopril: In a study on passive Heymann nephritis in rats, lisinopril treatment reduced
 exaggerated urinary endothelin-1 levels by 40%.[10] Another study in hypertensive patients
 showed that lisinopril treatment significantly decreased high-sensitivity C-reactive protein
 (hs-CRP) levels.[11][12]

Experimental Protocols

This section details the methodologies employed in the key cited studies to assess endothelial function and related parameters.

Flow-Mediated Dilation (FMD) Measurement (Nagy et al., 2023)

- Patient Preparation: Patients were required to fast for at least 6 hours and abstain from caffeine and smoking for 12 hours prior to the measurement.
- Procedure:
 - Patients rested in a supine position for 10 minutes in a quiet, temperature-controlled room.



- The brachial artery of the non-dominant arm was scanned in a longitudinal section using a high-resolution ultrasound system equipped with a 7.5 MHz linear array transducer.
- Baseline diameter of the brachial artery was measured.
- A blood pressure cuff was placed on the forearm and inflated to 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.
- The cuff was then deflated, and the brachial artery diameter was continuously monitored for 3 minutes.
- FMD was calculated as the percentage change in the peak vessel diameter from the baseline diameter.[1]

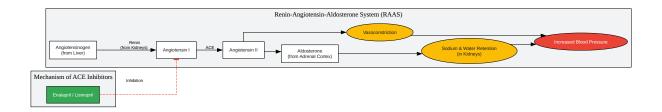
Measurement of Serum Nitric Oxide Metabolites (Jain et al., 2001)

- Sample Collection: Venous blood samples were collected from patients before and after treatment with enalapril.
- Procedure:
 - Serum was separated by centrifugation.
 - Serum reactive nitrite intermediates (RNI) were measured as an indicator of nitric oxide production.
 - The assay is based on the Griess reaction, which involves the diazotization of sulfanilamide by nitric acid in an acidic medium and subsequent coupling with N-(1naphthyl)ethylenediamine to form a colored azo compound.
 - The absorbance of the colored product was measured spectrophotometrically at 540 nm.
 - The concentration of RNI was determined from a standard curve prepared with sodium nitrite.[2][3]



Visualizations: Signaling Pathways and Experimental Workflow

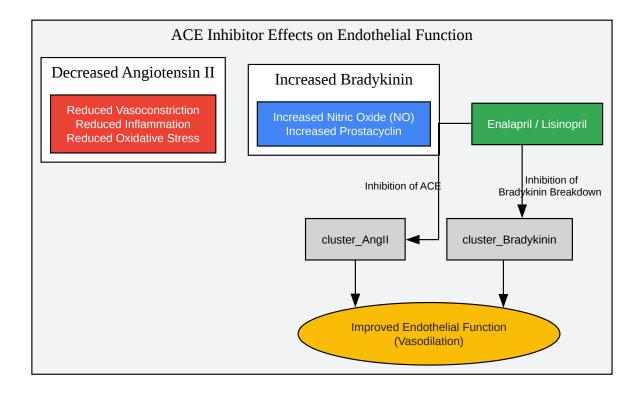
The following diagrams illustrate the key signaling pathways and the experimental workflow described in this guide.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

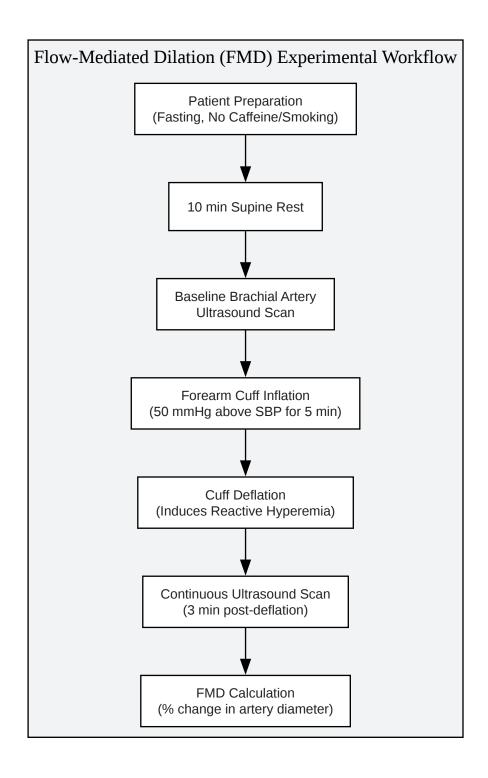




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Caption: Signaling pathway of ACE inhibitors in improving endothelial function.





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Caption: Experimental workflow for the assessment of flow-mediated dilation.

Conclusion



The available evidence suggests that while both **enalapril** and lisinopril are effective in lowering blood pressure, **enalapril** may offer superior benefits in improving endothelial function, as demonstrated by its significant effect on flow-mediated dilation.[1] The lipophilicity of **enalapril**, allowing for greater tissue penetration, has been proposed as a potential reason for this difference.[1] However, both drugs have been shown to positively influence markers of endothelial health, such as nitric oxide bioavailability and levels of endothelin-1 and inflammatory markers. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their effects on a broader range of endothelial dysfunction markers. This guide provides a summary of the current understanding to aid in the design of future research and in the evaluation of these two important therapeutic agents.

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